2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide
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Description
“2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-N-(4-methoxyphenyl)nicotinamide”, has been reported . It has an empirical formula of C13H11ClN2O2 and a molecular weight of 262.69 .Scientific Research Applications
Metabolism and Environmental Behavior
Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, undergo complex metabolic pathways leading to various metabolites. These compounds and their metabolites have been studied for their carcinogenic potential, environmental persistence, and degradation mechanisms. Human and rat liver microsomes metabolize these herbicides to specific acetamides, which are further processed to anilines and potentially carcinogenic compounds through cytochrome P450-mediated reactions (Coleman et al., 2000).
Environmental Impact and Degradation
The environmental reception, mobility, and herbicidal activity of chloroacetamide herbicides have been studied in various conditions, including the effect of wheat straw mulch and soil properties on their efficacy and degradation (Banks & Robinson, 1986). These studies provide insights into how these herbicides behave in agricultural settings and their potential environmental impacts.
Photodegradation Studies
Research into the photodegradation of metolachlor in water has shown that sunlight can lead to the chemical's breakdown, suggesting a pathway for the environmental degradation of similar compounds (Kochany & Maguire, 1994).
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-13(10-16-4-3-9-22-16)19(17(20)11-18)12-14-5-7-15(21-2)8-6-14/h3-9,13H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIOTOQYQHPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N(CC2=CC=C(C=C2)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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